H-Leu-Lys(Z)-OH
CAS No.: 34990-61-9
Cat. No.: VC5130011
Molecular Formula: C20H31N3O5
Molecular Weight: 393.484
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 34990-61-9 |
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Molecular Formula | C20H31N3O5 |
Molecular Weight | 393.484 |
IUPAC Name | (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoic acid |
Standard InChI | InChI=1S/C20H31N3O5/c1-14(2)12-16(21)18(24)23-17(19(25)26)10-6-7-11-22-20(27)28-13-15-8-4-3-5-9-15/h3-5,8-9,14,16-17H,6-7,10-13,21H2,1-2H3,(H,22,27)(H,23,24)(H,25,26)/t16-,17-/m0/s1 |
Standard InChI Key | NLDHNTHWLUFXHK-IRXDYDNUSA-N |
SMILES | CC(C)CC(C(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Composition
H-Leu-Lys(Z)-OH, systematically named L-Leucyl-N6-[(benzyloxy)carbonyl]-L-lysine, has the molecular formula and a molecular weight of 393.48 g/mol . The Z-group () protects the ε-amino group of lysine during peptide coupling reactions, preventing undesired side reactions .
Physical and Thermodynamic Properties
Key physicochemical parameters are summarized below:
Property | Value | Source |
---|---|---|
Density | ||
Boiling Point | 650.2 \pm 55.0 \, ^\circ\text{C} | |
Flash Point | 347.0 \pm 31.5 \, ^\circ\text{C} | |
LogP (Partition Coefficient) | 2.29 | |
Vapor Pressure | ||
Refractive Index | 1.536 |
The compound’s low vapor pressure and high boiling point suggest stability under standard laboratory conditions, while the moderate LogP value indicates balanced hydrophilicity-lipophilicity for solubility in organic-aqueous mixtures .
Synthesis and Purification
Liquid-Phase Peptide Synthesis (LPPS)
H-Leu-Lys(Z)-OH is synthesized via LPPS, as demonstrated in the preparation of KL-4 pulmonary surfactant . The convergent strategy involves:
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Fragment Condensation: A 3-residue fragment (H-Leu-Lys(Z)-OH) is coupled to a 5-residue body fragment to form an 18-amino acid intermediate .
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Saponification: Tetraalkylammonium hydroxide cleaves ester protecting groups (e.g., benzyl esters) without affecting the Z-group .
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Final Deprotection: Acidic conditions (e.g., trifluoroacetic acid) remove the Z-group, yielding the free peptide .
Stepwise Synthesis from H-Lys(Z)-OH
A detailed protocol from ChemicalBook outlines the synthesis of related Z-protected lysine derivatives :
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Reaction Setup: H-Lys(Z)-OH (10 g, 35.7 mmol) is dissolved in 1,4-dioxane (70 mL) and water (40 mL).
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pH Adjustment: Sodium carbonate maintains a pH of 10–11 during benzyl chloroformate (6.69 g, 39.2 mmol) addition.
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Workup: Ethyl acetate extraction and brine washing yield the product as a yellowish oil with 99% purity .
Key Reaction Parameters:
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Temperature:
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Time: 1 hour
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Solvent System: 1,4-dioxane/water (7:4 v/v)
Applications in Pharmaceutical Research
KL-4 Pulmonary Surfactant
H-Leu-Lys(Z)-OH is a critical intermediate in synthesizing KL-4 surfactant, a 21-residue peptide mimicking lung surfactant protein B (SP-B) . The repeating Leu-Lys(Z)-Leu-Leu-Leu-Leu motif (SEQ ID No. 3) enables structural stability and lipid interaction, essential for treating respiratory distress syndrome (RDS) .
Advantages in Peptide Engineering
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Side-Chain Protection: The Z-group prevents lysine’s ε-amino group from participating in unintended couplings, ensuring regioselective synthesis .
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Solubility: The hydrophobic leucine and aromatic Z-group enhance solubility in organic solvents, facilitating large-scale production .
Supplier | Packaging | Price (USD) | Purity |
---|---|---|---|
Activate Scientific | 250 mg | $112 | 97% |
Activate Scientific | 1 g | $277 | 97% |
Crysdot | 5 g | $594 | 97% |
Market Trends
The compound’s niche application in peptide therapeutics has sustained demand, with prices reflecting synthesis complexity and protective group requirements .
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